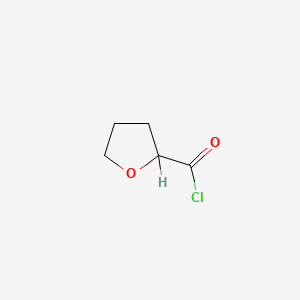
Tetrahydrofuran-2-carbonyl chloride
Descripción general
Descripción
Tetrahydrofuran-2-carbonyl chloride, also known under its synonyms cas 52449-98-6 or the MDL number MFCD09897727 . This chemical structure has a molecular weight of 134.561 and a chemical formula of C5 H7 Cl O2 .
Molecular Structure Analysis
The molecular structure of Tetrahydrofuran-2-carbonyl chloride consists of a molecular weight of 134.561, a density of 1.3±0.1 g/cm3, and a molecular formula of C5 H7 Cl O2 .
Physical And Chemical Properties Analysis
Tetrahydrofuran-2-carbonyl chloride has a molecular weight of 134.561, a density of 1.3±0.1 g/cm3, a boiling point of 172.8±33.0 °C at 760 mmHg, and a molecular formula of C5 H7 Cl O2 .
Aplicaciones Científicas De Investigación
1. Production of Lignocellulosic Sugars
- Application Summary: Tetrahydrofuran-2-carbonyl chloride is used in a novel two-step liquefaction process for producing fermentable sugars from red oak . This process is part of the large-scale production of biofuels and chemicals, which requires cost-effective, sustainable, and rapid deconstruction of woody biomass into its constituent sugars .
- Methods of Application: The process involves using a mixture of tetrahydrofuran (THF), water, and dilute sulfuric acid . THF promotes acid-catalyzed solubilization of lignin and hemicellulose in biomass, achieving 61% lignin extraction and 64% xylose recovery in a mild pretreatment step . This pretreatment opens the structure of biomass through delignification and produces a cellulose-rich biomass, which is readily solubilized at low temperature, giving 65% total sugar yields in a subsequent liquefaction process employing the same solvent mixture .
- Results or Outcomes: This process achieves competitive sugar yields at high volumetric productivity compared to conventional saccharification methods . THF, which can be derived from renewable resources, has several benefits as a solvent, including ease of recovery from the sugar solution and relatively low toxicity and cost .
2. Synthesis of Pharmaceutical Intermediates, Agrochemicals, and Polymers
- Application Summary: Tetrahydrofuran-2-carbonyl chloride is a versatile chemical compound that finds applications in diverse scientific research. Its unique properties enable the synthesis of pharmaceutical intermediates, agrochemicals, and polymers.
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.
3. Synthesis of α-Functionalized Tetrahydrofuran Derivatives
- Methods of Application: Researchers have developed a robust method to functionalize the α-C–H position of THF in flow . THF was treated with Schlosser’s base, a superbase formed in situ from an alkyllithium and potassium tert-butoxide, in flow to metallate the α-C–H position . The anionic THF could then be treated with a wide range of electrophiles, such as tributyltin chloride, alkyl triflates, and aldehydes, to make α-functionalized THF derivatives .
- Results or Outcomes: This method allows for the precise control of conditions, faster reaction times, and a higher yielding transformation by avoiding the degradation of the metallated furan .
4. Industrial Solvent for PVC Production
- Application Summary: Tetrahydrofuran-2-carbonyl chloride acts as an industrial solvent for making polyvinyl chloride (PVC), the plastic that the majority of indoor plumbing is made out of .
- Methods of Application: It is used in PVC reactor cleaning and PVC film casting .
- Results or Outcomes: It also dissolves PVC, and therefore is a primary ingredient in PVC adhesives .
5. Inhibition of Programmed Cell Death
- Application Summary: Tetrahydro-2-furoic acid, a derivative of Tetrahydrofuran-2-carbonyl chloride, has been found to inhibit the programmed cell death of Xanthomonas campestris strains . It is a specific inhibitor of proline dehydrogenase, a mitochondrial flavoenzyme that oxidizes proline .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
6. Synthesis of THF-containing Natural Products
- Application Summary: Tetrahydrofuran-2-carbonyl chloride is used in the synthesis of THF-containing natural products . These products are of interest in enantio-, diastereo-, and chemo-selectivities or functional group tolerance .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
oxolane-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCFNCQPOANJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293268 | |
| Record name | Tetrahydro-2-furancarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-carbonyl chloride | |
CAS RN |
52449-98-6 | |
| Record name | Tetrahydro-2-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52449-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofuran-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-2-furancarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrahydrofuran-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)
![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)
![Tetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1296477.png)







